molecular formula C17H21N3O4S B2440719 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-2-(1-methyl-1H-pyrazol-5-yl)piperidine CAS No. 2310097-68-6

1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-2-(1-methyl-1H-pyrazol-5-yl)piperidine

Cat. No.: B2440719
CAS No.: 2310097-68-6
M. Wt: 363.43
InChI Key: DPLVVXSWDYYGML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-2-(1-methyl-1H-pyrazol-5-yl)piperidine is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-2-(1-methyl-1H-pyrazol-5-yl)piperidine typically involves multiple steps:

    Formation of 2,3-dihydro-1,4-benzodioxine: This can be achieved through the cyclization of catechol with ethylene glycol under acidic conditions.

    Sulfonylation: The 2,3-dihydro-1,4-benzodioxine is then sulfonylated using a sulfonyl chloride reagent in the presence of a base such as pyridine.

    Pyrazole Formation: The pyrazole ring is synthesized separately by reacting hydrazine with an appropriate diketone under reflux conditions.

    Piperidine Formation: The piperidine ring is formed through the hydrogenation of pyridine derivatives.

    Coupling Reactions: Finally, the sulfonylated benzodioxine, pyrazole, and piperidine moieties are coupled together using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-2-(1-methyl-1H-pyrazol-5-yl)piperidine can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the benzodioxine ring.

    Reduction: Reduced forms of the pyrazole or piperidine rings.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-2-(1-methyl-1H-pyrazol-5-yl)piperidine has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

    Material Science: Possible applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-2-(1-methyl-1H-pyrazol-5-yl)piperidine involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes or receptors that are involved in key biological pathways.

    Pathways Involved: The compound may modulate signaling pathways by binding to its targets, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-2-(1H-pyrazol-5-yl)piperidine: Lacks the methyl group on the pyrazole ring.

    1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-2-(1-methyl-1H-pyrazol-3-yl)piperidine: Different position of the pyrazole ring attachment.

Uniqueness

1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-2-(1-methyl-1H-pyrazol-5-yl)piperidine is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-2-(2-methylpyrazol-3-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S/c1-19-14(7-8-18-19)15-4-2-3-9-20(15)25(21,22)13-5-6-16-17(12-13)24-11-10-23-16/h5-8,12,15H,2-4,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPLVVXSWDYYGML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2CCCCN2S(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.